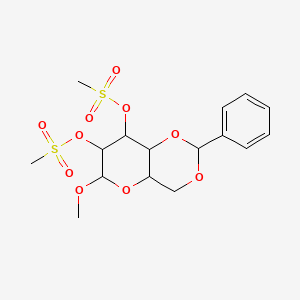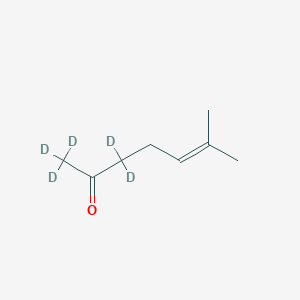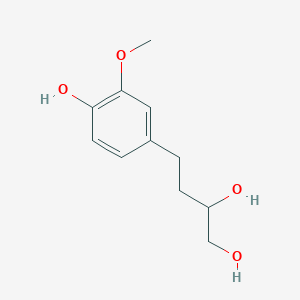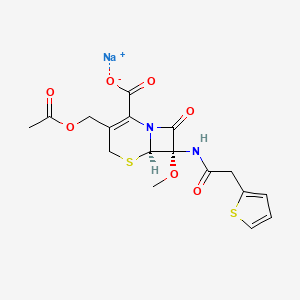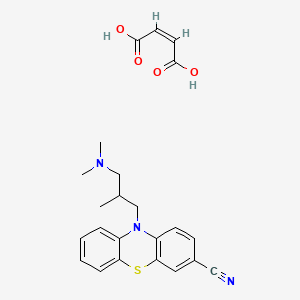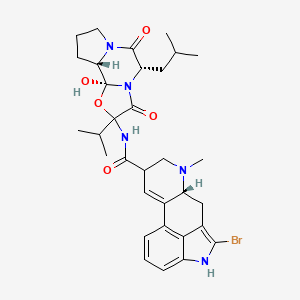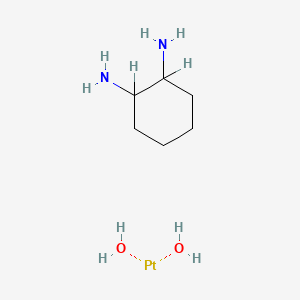
(1,2-Cyclohexanediamine)hydroxy platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Cyclohexanediamine)hydroxy platinum is a platinum-based compound that has garnered significant interest in the fields of chemistry and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Cyclohexanediamine)hydroxy platinum typically involves the reaction of cis-dinitrate (1,2-cyclohexanediamine)platinum(II) with various reagents. One common method includes reacting cis-dinitrate (1,2-cyclohexanediamine)platinum(II) with myristate in purified water at temperatures ranging from 10°C to 80°C for 0.5 to 8 hours . The reaction mixture is then cooled, filtered, and dried to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Cyclohexanediamine)hydroxy platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different platinum complexes.
Reduction: Reduction reactions can convert the platinum(IV) state to platinum(II), altering its reactivity and biological activity.
Substitution: The compound can undergo substitution reactions where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various platinum complexes with different ligands, each exhibiting unique chemical and biological properties .
Applications De Recherche Scientifique
(1,2-Cyclohexanediamine)hydroxy platinum has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other platinum complexes.
Biology: Studied for its interactions with biological molecules, particularly DNA.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (1,2-Cyclohexanediamine)hydroxy platinum involves its binding to DNA in cancer cells. The compound forms intrastrand and interstrand cross-links on DNA, distorting its conformation and inhibiting transcription and replication. This leads to the activation of cellular repair mechanisms and, if the damage is irreparable, induces apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based drug used primarily for colorectal cancer.
Uniqueness
(1,2-Cyclohexanediamine)hydroxy platinum is unique due to its specific ligand structure, which influences its reactivity and biological activity. Unlike cisplatin and carboplatin, this compound has shown potential for reduced toxicity and enhanced selectivity for cancer cells .
Propriétés
Numéro CAS |
63058-74-2 |
|---|---|
Formule moléculaire |
C6H18N2O2Pt |
Poids moléculaire |
345.30 g/mol |
Nom IUPAC |
cyclohexane-1,2-diamine;platinum;dihydrate |
InChI |
InChI=1S/C6H14N2.2H2O.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H2; |
Clé InChI |
LJCSJOKGALQLLW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)N)N.O.O.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


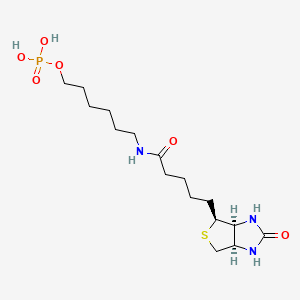
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)
![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)

